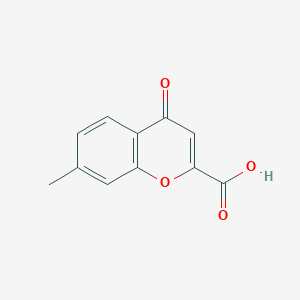

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid

説明

特性

IUPAC Name |

7-methyl-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-2-3-7-8(12)5-10(11(13)14)15-9(7)4-6/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRJCTATLOBKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513092 | |

| Record name | 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67214-11-3 | |

| Record name | 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67214-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Microwave-Assisted Synthesis from 2′-Hydroxyacetophenone Derivatives

One of the most efficient preparation methods for chromone-2-carboxylic acids, including 7-methyl derivatives, is the microwave-assisted synthesis starting from substituted 2′-hydroxyacetophenones.

- The starting material, 2′-hydroxyacetophenone substituted with a methyl group at the 7-position, is dissolved in dioxane.

- Diethyl oxalate is added as the carboxylation reagent.

- A base such as sodium methoxide in methanol is introduced to facilitate the reaction.

- The mixture is heated under microwave irradiation at 120 °C for about 20 minutes.

- Subsequently, hydrochloric acid is added, and the reaction continues under microwave heating at 120 °C for an additional 40 minutes.

- The reaction mixture is poured into water, and the precipitated product is filtered, washed, and purified by washing with dichloromethane.

- Base type and equivalents

- Solvent choice

- Temperature and reaction time

This method yields 7-methyl-4-oxo-4H-chromene-2-carboxylic acid in moderate to good yields (around 64% for methyl substitution), with the process being rapid and versatile for other substituents as well.

Table 1: Microwave-Assisted Synthesis Yields for Various Substituted Chromone-2-carboxylic Acids

| Starting Material Substituent | Product Yield (%) | Notes |

|---|---|---|

| 7-Methyl (from 2′-hydroxyacetophenone) | 64 | Moderate yield |

| 7-Bromo | 87 | High yield, optimized |

| 7-Chloro | 71 | Slightly lower yield |

| 7-Methoxy | 81–93 | High yield range |

Data derived from microwave-assisted synthesis optimization studies.

Classic Reflux Method Using Ethyl Oxalate and Base

Prior to microwave methods, classical synthetic routes involved refluxing 2′-hydroxyacetophenone derivatives with ethyl oxalate in the presence of a base, followed by acidification.

- The reaction is carried out in solvents like dioxane or ethanol.

- Sodium methoxide or other alkoxides serve as bases.

- The reaction is refluxed for several hours (typically 2–6 hours).

- Acidification with hydrochloric acid leads to precipitation of the chromone-2-carboxylic acid derivative.

- The product is isolated by filtration and recrystallization.

This method generally gives lower yields and longer reaction times compared to microwave-assisted synthesis but remains a valid approach for scale-up or when microwave equipment is unavailable.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | 7-Methyl-2′-hydroxyacetophenone | Diethyl oxalate, NaOMe, HCl, dioxane, 120 °C MW | ~64 | Fast, high yield, versatile | Requires microwave reactor |

| Classical Reflux Method | 7-Methyl-2′-hydroxyacetophenone | Diethyl oxalate, base, reflux | Moderate | Simple setup | Longer reaction time, lower yield |

| Multi-step via Hydroxymethyl Intermediate | 1-(2-hydroxyphenyl)-2-(methylsulfinyl)ethanone | Formaldehyde condensation, oxidation | Variable | Allows diverse functionalization | Multi-step, complex purification |

Research Findings and Notes

- Microwave-assisted synthesis significantly improves reaction efficiency and yield for chromone-2-carboxylic acids including 7-methyl derivatives, with yields up to 87% reported for similar compounds.

- The choice of base and solvent critically affects the yield; sodium methoxide in methanol and dioxane as solvent are optimal.

- Acidification with hydrochloric acid is essential for product precipitation and purity.

- The method is adaptable to various substituents on the chromone ring, enabling the synthesis of a library of derivatives for medicinal chemistry applications.

- Spectroscopic characterization (NMR, IR) confirms the structure and purity of the synthesized compounds.

- Alternative synthetic routes involving intermediates like 3-(hydroxymethyl)-4-oxo-chromene offer pathways for further chemical modifications but are less direct.

化学反応の分析

Types of Reactions

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

科学的研究の応用

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

- 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid

- 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

- 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Uniqueness

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position influences its reactivity and interaction with biological targets, making it a valuable compound in various research fields .

生物活性

Overview

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid is a heterocyclic compound belonging to the chromene family, characterized by its diverse biological activities. Its molecular formula is C11H8O4, and it has been studied for various potential therapeutic applications, particularly in the fields of oncology and microbiology.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This compound has shown potential in:

- Antioxidant Activity : It inhibits lipid peroxidation, which is crucial in preventing oxidative stress-related cellular damage.

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines, particularly HeLa and HCT116, by inhibiting key signaling pathways involved in cell proliferation and survival .

Antioxidant Effects

Research indicates that this compound can significantly reduce oxidative stress by inhibiting lipid peroxidation in cellular models. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS) and may contribute to its anticancer effects.

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, in a dose-response study, it was found to reduce cell viability significantly at concentrations around 10 µM in both HeLa and HCT116 cell lines, with IC50 values indicating potent activity . The mechanism involves the inhibition of specific kinases involved in cell cycle regulation, such as Chk1, which is crucial for DNA damage response pathways.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of several chromene derivatives, including this compound, it was found that the compound exhibited an IC50 value of approximately 3.995 µM against HeLa cells. This suggests a strong potential for further development as an anticancer agent .

Study 2: Antioxidant Activity Evaluation

A biochemical analysis showed that this compound effectively inhibited lipid peroxidation initiated by iron and ascorbic acid in rat brain homogenates. This property highlights its potential role as a neuroprotective agent.

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 3.995 | Chk1 inhibition |

| Anticancer | HCT116 | 6.553 | Cell cycle arrest |

| Antioxidant | Rat brain | - | Lipid peroxidation inhibition |

Q & A

Q. What are the standard synthetic routes for 7-methyl-4-oxo-4H-chromene-2-carboxylic acid, and how can purity be optimized?

The compound is typically synthesized via condensation reactions involving substituted chromone precursors. For example, similar chromene derivatives are prepared by refluxing intermediates (e.g., hydroxybenzaldehydes) with Meldrum’s acid in ethanol, catalyzed by piperidine and acetic acid . Purification often involves crystallization from ethyl acetate/hexane mixtures or column chromatography. Purity optimization requires rigorous monitoring via HPLC (≥97% purity, as in commercial standards ).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

Q. How does the solubility profile of this compound influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). Stability studies recommend storage in amber glass under inert conditions to prevent photodegradation of the chromone core . Pre-formulation assays (e.g., shake-flask method) are advised to determine solubility limits for biological assays .

Advanced Research Questions

Q. What computational strategies can predict the reactivity or biological activity of this compound?

Density functional theory (DFT) calculations can model electron distribution, particularly for the α,β-unsaturated ketone moiety, which is critical for Michael addition reactions . Molecular docking studies are used to hypothesize interactions with biological targets (e.g., antioxidant enzymes like SOD or CAT ).

Q. How do structural modifications (e.g., methyl or carboxylate groups) affect its biological activity?

The methyl group at position 7 enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid at position 2 enables salt formation for improved bioavailability. Comparative studies on analogs (e.g., ethyl ester derivatives ) show that esterification reduces antioxidant efficacy, suggesting free carboxylic acid is crucial for radical scavenging .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

Matrix interference and low concentrations necessitate high-sensitivity methods like LC-MS/MS. Internal standards (e.g., deuterated analogs) mitigate ion suppression. Validation parameters (linearity: R² > 0.99; LOD < 10 ng/mL) should align with FDA guidelines .

Methodological and Data Analysis Questions

Q. How should researchers address contradictions in reported biological activities of chromone derivatives?

Discrepancies (e.g., variable IC₅₀ values in antioxidant assays ) may arise from differences in assay conditions (e.g., DPPH vs. ABTS radicals) or cell models. Robust meta-analysis requires normalizing data to molar concentrations and reporting assay protocols in detail .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。